N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound with intriguing properties. It is characterized by the presence of a nitrothiophene group, a thiazole ring, and a dioxine moiety, making it a valuable subject for scientific research and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as nitrothiophene-containing molecules, have been reported to exhibit a variety of biological activities, including antibacterial and antifungal effects . These compounds are often designed to combat antimicrobial and anticancer drug resistance .
Mode of Action
Nitrothiophene compounds are generally known to interact with various cellular targets, leading to their antimicrobial and anticancer effects . For instance, some nitrothiophene derivatives have been found to inhibit the mycobacterial arylamine N-acetyltransferase enzyme, which is key in metabolizing isoniazid, a first-line antituberculosis drug .
Biochemical Pathways
Nitrothiophene compounds are known to interfere with several biological pathways, contributing to their antimicrobial and anticancer properties .
Pharmacokinetics
The physicochemical properties of similar compounds suggest that they may have good bioavailability . For instance, nitrothiophene compounds are generally lipophilic, which can enhance absorption and distribution within the body .
Result of Action
Nitrothiophene compounds are generally known to exhibit antimicrobial and anticancer effects . For instance, some nitrothiophene derivatives have been found to exhibit promising antituberculosis activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the nitrothiophene derivative, which is then subjected to cyclization with thioamide to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide
- N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)cyclopropanecarboxamide
- 5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its dioxine moiety, in particular, adds to its versatility and potential for diverse applications.
Properties
IUPAC Name |
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5S2/c16-11(9-4-19-1-2-20-9)14-12-13-8(6-22-12)10-3-7(5-21-10)15(17)18/h3-6H,1-2H2,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCMPLZVBMJRHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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